![molecular formula C20H17N5O2S B5629705 5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5629705.png)
5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one often involves multistep reactions, starting from basic heterocyclic scaffolds. For instance, the synthesis of imidazo[1,2-a]pyridines and pyrimidines can be achieved through Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, which highlights a novel activation mode by simultaneous selective cleavage of C-C and C-N bonds of the ethyl group with molecular oxygen (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of closely related compounds often reveals intricate arrangements of atoms and bonds that contribute to their chemical behavior. For example, structural and spectroscopic characterization studies, including X-ray diffraction and density functional theory (DFT) calculations, provide insights into the geometry, vibrational wavenumbers, and chemical shifts, offering a basis for understanding the molecular architecture of such complex molecules (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Chemical Reactions and Properties
Compounds with the thieno[2,3-d]pyrimidin-4(3H)-one scaffold participate in various chemical reactions, reflecting their reactivity and functional group compatibility. Their synthesis often involves tandem addition-cyclization reactions, highlighting a novel synthetic pathway from cyclic ketene aminals through sequential reactions with alkyl or aryl isothiocyanates (Ram, Goel, Sarkhel, & Maulik, 2002).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are critical for their handling and application in further chemical transformations. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for understanding the behavior of these compounds in chemical syntheses and potential applications. Studies on related compounds, such as imidazo[1,2-a]pyridines and pyrimidines, reveal their potential as intermediates in the synthesis of more complex molecules and their interactions in biological systems (Cai et al., 2010).
properties
IUPAC Name |
5-methyl-6-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-11-15-18(26)21-10-22-19(15)28-16(11)20(27)25-8-7-13-14(9-25)24-17(23-13)12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,23,24)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHODSBPBHVRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)N3CCC4=C(C3)NC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-6-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]thieno[2,3-d]pyrimidin-4(3H)-one |
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